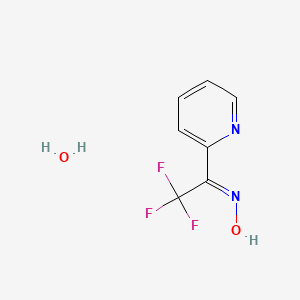
2-Pyridyl trifluoromethyl ketone oxime hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridyl trifluoromethyl ketone oxime hydrate is a chemical compound with the molecular formula C7H7F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl trifluoromethyl ketone oxime hydrate typically involves the reaction of 2-pyridyl ketone with trifluoromethylating agents followed by the formation of the oxime. One common method involves the use of 2-lithiopyridine, which is formed by Br/Li exchange, reacting with commercially available esters to obtain 2-pyridyl ketones . The oxime formation is then achieved by reacting the ketone with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. Continuous flow synthesis is one such method, where the 2-lithiopyridine formed by Br/Li exchange reacts with esters in a continuous flow reactor to produce 2-pyridyl ketones in good yield . This method is advantageous due to its rapid reaction times and high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridyl trifluoromethyl ketone oxime hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Pyridyl trifluoromethyl ketone oxime hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridyl trifluoromethyl ketone oxime hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridyl ketone: Lacks the trifluoromethyl group but shares the pyridine and ketone functionalities.
Trifluoromethyl ketone oxime: Contains the trifluoromethyl and oxime groups but lacks the pyridine ring.
2-Pyridyl trifluoromethyl ketone: Similar structure but without the oxime group.
Uniqueness
2-Pyridyl trifluoromethyl ketone oxime hydrate is unique due to the combination of the trifluoromethyl group, pyridine ring, and oxime functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
64058-45-3 |
|---|---|
Fórmula molecular |
C7H7F3N2O2 |
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
(NZ)-N-(2,2,2-trifluoro-1-pyridin-2-ylethylidene)hydroxylamine;hydrate |
InChI |
InChI=1S/C7H5F3N2O.H2O/c8-7(9,10)6(12-13)5-3-1-2-4-11-5;/h1-4,13H;1H2/b12-6-; |
Clave InChI |
PATHIAUVILVLIY-DAMYXMBDSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N/O)/C(F)(F)F.O |
SMILES canónico |
C1=CC=NC(=C1)C(=NO)C(F)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



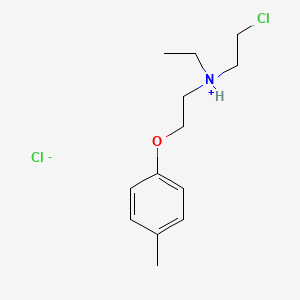
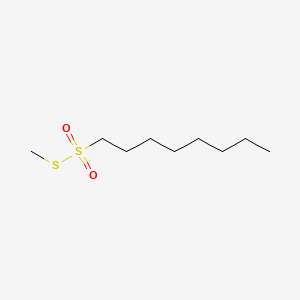

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
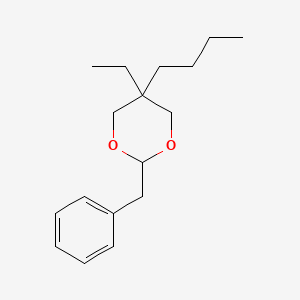
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
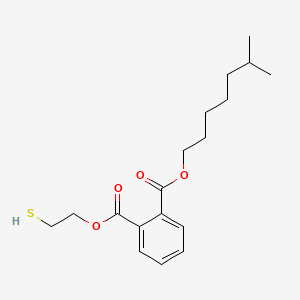
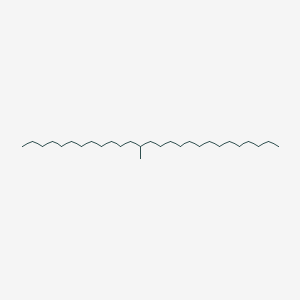
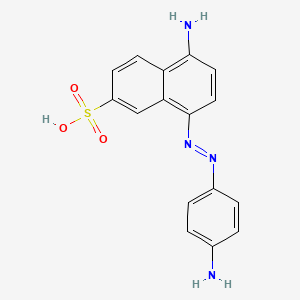

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
